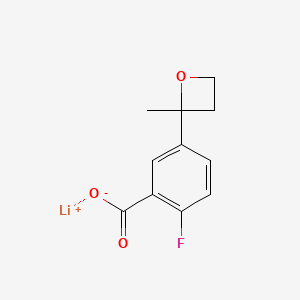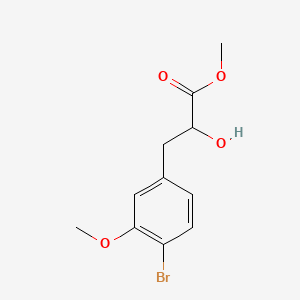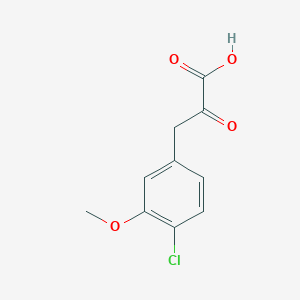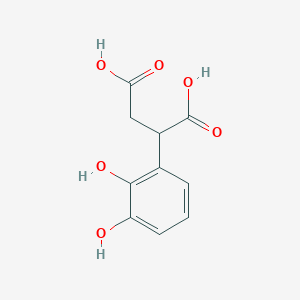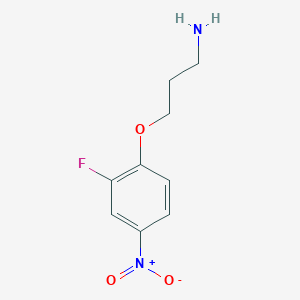
3-(2-Fluoro-4-nitrophenoxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-4-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11FN2O3 and a molecular weight of 214.19 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and an amine group attached to a phenoxypropane backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(2-Fluoro-4-nitrophenoxy)propan-1-amine typically involves the reaction of 2-fluoro-4-nitrophenol with 3-chloropropan-1-amine under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Analyse Chemischer Reaktionen
3-(2-Fluoro-4-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-4-nitrophenoxy)propan-1-amine is used in a variety of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance its binding affinity and selectivity. The nitro group can participate in redox reactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
3-(2-Fluoro-4-nitrophenoxy)propan-1-amine can be compared with other similar compounds, such as:
3-(4-Fluorophenoxy)propan-1-amine: Lacks the nitro group, resulting in different chemical and biological properties.
3-(2-Chloro-4-nitrophenoxy)propan-1-amine: Contains a chlorine atom instead of a fluorine atom, affecting its reactivity and interactions.
3-(2-Fluoro-4-aminophenoxy)propan-1-amine: Contains an amino group instead of a nitro group, leading to different redox properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11FN2O3 |
|---|---|
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
3-(2-fluoro-4-nitrophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H11FN2O3/c10-8-6-7(12(13)14)2-3-9(8)15-5-1-4-11/h2-3,6H,1,4-5,11H2 |
InChI-Schlüssel |
HGQUZMCWSLNDRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13590586.png)


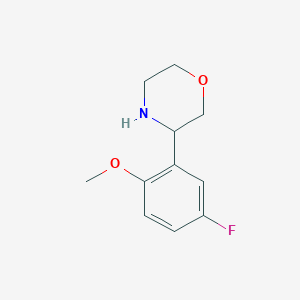


![1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B13590630.png)
